3-[(3-Chlorophenyl)methyl]-1,6,7-trimethyl-8-(methylpropyl)-1,3,5-trihydro-4-i midazolino[1,2-h]purine-2,4-dione
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Description
3-[(3-Chlorophenyl)methyl]-1,6,7-trimethyl-8-(methylpropyl)-1,3,5-trihydro-4-i midazolino[1,2-h]purine-2,4-dione is a useful research compound. Its molecular formula is C21H24ClN5O2 and its molecular weight is 413.91. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Structural Properties
- Mesoionic purinone analogs, including compounds with structures related to the specified chemical, were synthesized to study their tautomeric forms and reactivity, revealing insights into their hydrolytic ring-opening reactions and potential for forming complex heterocyclic structures through 1,3-dipolar cycloaddition reactions (Coburn & Taylor, 1982).
- The synthesis of imidazo[1,2-a]-s-triazine nucleosides, a class of purine analogues, was explored for their antiviral activity, highlighting the methodology to create nucleotide analogs with potential biological applications (Kim et al., 1978).
- New 4-alkyl- or 4-phenyl-7-methyl-1,2-dihydro-7H-imidazo[1,2,3-cd]purine-6,8-diones were obtained, showing the process of intramolecular alkylation to produce compounds with potential for further chemical and biological investigation (Simo, Rybár, & Alföldi, 1998).
Biological Evaluation and Potential Applications
- Certain imidazo[2,1-f]purine-2,4-dione derivatives exhibited potent and selective antagonistic activity towards human A3 adenosine receptors, suggesting their use as potential therapeutic agents in conditions mediated by these receptors (Baraldi et al., 2005).
- A novel series of arylpiperazinylalkyl purine-2,4-diones and purine-2,4,8-triones was synthesized to evaluate their affinity for serotoninergic and dopaminergic receptors, indicating their potential as antidepressant and anxiolytic-like agents (Zagórska et al., 2015).
Properties
IUPAC Name |
6-butan-2-yl-2-[(3-chlorophenyl)methyl]-4,7,8-trimethylpurino[7,8-a]imidazole-1,3-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24ClN5O2/c1-6-12(2)26-13(3)14(4)27-17-18(23-20(26)27)24(5)21(29)25(19(17)28)11-15-8-7-9-16(22)10-15/h7-10,12H,6,11H2,1-5H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CJFRWXZBBDDVPL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)N1C(=C(N2C1=NC3=C2C(=O)N(C(=O)N3C)CC4=CC(=CC=C4)Cl)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24ClN5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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